2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the pyridin-3-ylmethyl group and the sulfanylacetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridin-3-ylmethyl or sulfanylacetamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives of the original compound.
Scientific Research Applications
2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide : Contains a benzodioxole ring and a different substitution pattern.
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: Shares a similar acetamide moiety but differs in the core structure and functional groups.
Uniqueness
2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its specific combination of a quinazolinone core, a pyridin-3-ylmethyl group, and a sulfanylacetamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
777874-25-6 |
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Molecular Formula |
C16H14N4O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[4-oxo-3-(pyridin-3-ylmethyl)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H14N4O2S/c17-14(21)10-23-16-19-13-6-2-1-5-12(13)15(22)20(16)9-11-4-3-7-18-8-11/h1-8H,9-10H2,(H2,17,21) |
InChI Key |
ZXZUYRJOTMYHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)N)CC3=CN=CC=C3 |
Origin of Product |
United States |
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